molecular formula C9H7F2N5 B3043583 2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine CAS No. 886762-44-3

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine

Cat. No.: B3043583
CAS No.: 886762-44-3
M. Wt: 223.18 g/mol
InChI Key: JGWFOWYMHJIXEG-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine is a chemical compound with the molecular formula C9H7F2N5. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound features a triazine ring substituted with two amino groups and a difluorophenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives of the triazine compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Substituted triazine derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The difluorophenyl group enhances its binding affinity and specificity, while the triazine ring provides structural stability. The compound can also participate in various signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    2,4-Diamino-6-(2,4-dichlorophenyl)-1,3,5-triazine: Contains chlorine atoms instead of fluorine, which can alter its physical and chemical properties.

    2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine: Has a single fluorine atom, affecting its binding interactions and stability.

Uniqueness

2,4-Diamino-6-(2,4-difluorophenyl)-1,3,5-triazine is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its chemical stability and reactivity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFOWYMHJIXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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